molecular formula C11H8ClNO3 B7964716 methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate

methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B7964716
M. Wt: 237.64 g/mol
InChI Key: MHKVTKGLPWYOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a chloro-substituted indole ring and an ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole, which serves as the core structure.

    Esterification: The indole derivative undergoes esterification with methyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms the ester functional group.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or primary amines under basic conditions.

Major Products

    Oxidation: Produces 2-(6-chloro-1H-indol-3-yl)-2-oxoacetic acid.

    Reduction: Yields methyl 2-(6-chloro-1H-indol-3-yl)-2-hydroxyacetate.

    Substitution: Forms various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to therapeutic effects. The ester group allows for easy modification, enabling the design of derivatives with enhanced activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)-2-oxoacetate: Lacks the chloro substitution, resulting in different reactivity and biological activity.

    Ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.

    Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: The chloro group is positioned differently, leading to variations in chemical behavior.

Uniqueness

Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate is unique due to the specific positioning of the chloro group on the indole ring. This substitution pattern influences its chemical reactivity and biological interactions, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKVTKGLPWYOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.